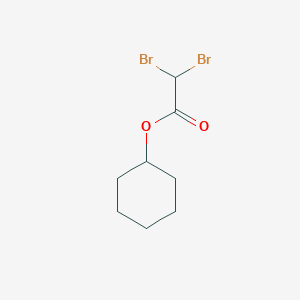

Cyclohexyl dibromoacetate

Description

Cyclohexyl dibromoacetate (theoretical molecular formula: C₈H₁₂Br₂O₂) is a brominated ester derivative of acetic acid, where two hydrogen atoms on the acetate moiety are replaced by bromine. Cyclohexyl bromoacetate has an average molecular mass of 221.094 Da and is used in synthetic chemistry, particularly in reactions involving enamines and acylations . The dibromo variant likely exhibits higher molecular weight (≈298.0 Da) and altered reactivity due to increased bromine substitution, though specific experimental data remains absent in the provided sources.

Properties

CAS No. |

64001-14-5 |

|---|---|

Molecular Formula |

C8H12Br2O2 |

Molecular Weight |

299.99 g/mol |

IUPAC Name |

cyclohexyl 2,2-dibromoacetate |

InChI |

InChI=1S/C8H12Br2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6-7H,1-5H2 |

InChI Key |

JJMMBJGCOHAAMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl dibromoacetate can be synthesized through the esterification of cyclohexanol with dibromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl dibromoacetate undergoes several types of chemical reactions, including:

Substitution Reactions: The dibromoacetate moiety can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form cyclohexyl bromoacetate or cyclohexyl acetate, depending on the reducing agent used.

Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form cyclohexanol and dibromoacetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are commonly used for hydrolysis reactions.

Major Products:

Substitution: Products depend on the nucleophile used, such as cyclohexyl acetate or cyclohexyl thiolacetate.

Reduction: Cyclohexyl bromoacetate or cyclohexyl acetate.

Hydrolysis: Cyclohexanol and dibromoacetic acid.

Scientific Research Applications

Cyclohexyl dibromoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of cyclohexyl dibromoacetate involves its reactivity with nucleophiles and reducing agents. The dibromoacetate moiety is particularly reactive due to the presence of electron-withdrawing bromine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and reduction reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between cyclohexyl dibromoacetate (inferred) and related compounds:

*Theoretical values inferred from analogs.

Key Observations :

- Bromine substitution increases molecular mass and likely enhances electrophilic reactivity, making brominated esters more reactive in substitution reactions compared to non-brominated analogs like cyclohexyl acetate .

- Cyclohexyl bromoacetate (mono-substituted) serves as a precursor in multi-step syntheses, such as forming enamine derivatives under inert conditions .

Key Findings :

- Halogen Effects : Replacing bromide with iodide (e.g., Compound 1 vs. 22) doubled inhibitory potency for both LIMK1 and LIMK2, suggesting heavier halogens enhance target binding .

- Stereochemical Influence : (R,R)-cyclohexyl linkers in Compounds 25–26 conferred LIMK1 selectivity, whereas (S,S)-linkers in Compounds 23–24 favored LIMK2 inhibition . This underscores the critical role of stereochemistry in modulating enzyme specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.